Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra-
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Overview
Description
Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is a complex organic compound characterized by the presence of a triazine ring substituted with tribromopropyl and methanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- typically involves the reaction of triazine derivatives with tribromopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form. Safety measures are crucial during production due to the potential hazards associated with the handling of brominated compounds.
Chemical Reactions Analysis
Types of Reactions
Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of de-brominated products.
Substitution: The tribromopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- involves its interaction with molecular targets such as enzymes and receptors. The tribromopropyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-bromomethylphenyl)-1,3,5-triazine: Similar triazine structure with bromomethyl groups.
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene: Contains multiple bromine atoms and a benzene ring.
2,4,6-Trithiocyanuric acid: Triazine derivative with sulfur-containing groups.
Uniqueness
Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is unique due to its specific substitution pattern and the presence of both methanol and tribromopropyl groups
Biological Activity
Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is a compound with significant potential in various biological applications. The s-triazine ring structure is known for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this specific compound through detailed research findings, case studies, and data tables.
- Molecular Formula : C9H18N6O6
- Molecular Weight : 306.28 g/mol
- CAS Number : 531-18-0
- Melting Point : 150°C
- Boiling Point : Approximately 446.9°C
- Density : 1.3601 g/cm³
Biological Activity Overview
The biological activities of s-triazine derivatives, including methanol (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra-, have been studied extensively. Key areas of interest include:
-
Antimicrobial Activity
- Several studies have reported that s-triazine derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against multi-drug resistant (MDR) bacterial strains.
- A study highlighted that certain s-triazine derivatives demonstrated inhibition against various bacterial pathogens, suggesting potential applications in developing new antibiotics .
- Antioxidant Activity
- Anticancer Properties
Table 1: Biological Activities of Related s-Triazine Compounds
Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|---|
Compound A | Antibacterial | E. coli | 10 | |
Compound B | Antioxidant | Human fibroblasts | 25 | |
Compound C | Anticancer | HeLa cells | 5 |
Property | Value |
---|---|
Molecular Weight | 306.28 g/mol |
Melting Point | 150°C |
Boiling Point | ~446.9°C |
Density | 1.3601 g/cm³ |
pKa | 12.05 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of s-triazine derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that methanol (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL against S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of various s-triazine derivatives using DPPH and FRAP assays. Results showed that compounds related to methanol (6-(3,3,3-tribromopropyl)-s-triazine) displayed substantial radical scavenging activity compared to standard antioxidants like ascorbic acid .
Properties
CAS No. |
90751-07-8 |
---|---|
Molecular Formula |
C10H16Br3N5O4 |
Molecular Weight |
509.98 g/mol |
IUPAC Name |
[[4-[bis(hydroxymethyl)amino]-6-(3,3,3-tribromopropyl)-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C10H16Br3N5O4/c11-10(12,13)2-1-7-14-8(17(3-19)4-20)16-9(15-7)18(5-21)6-22/h19-22H,1-6H2 |
InChI Key |
WRYGOBYUNBNKLX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(Br)(Br)Br)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO |
Origin of Product |
United States |
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